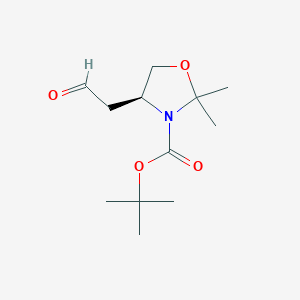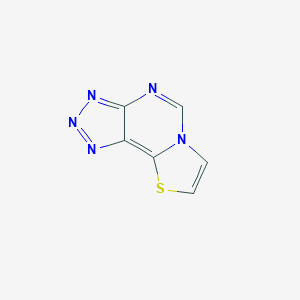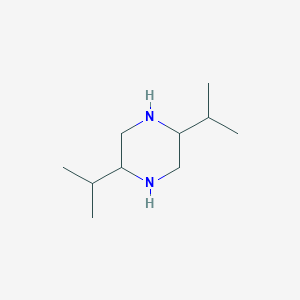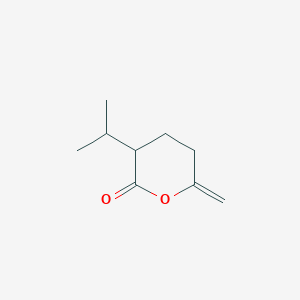
6-Methylidene-3-propan-2-yloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylidene-3-propan-2-yloxan-2-one, also known as Meldrum's acid, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique structure and reactivity. Meldrum's acid is a cyclic β-keto ester that contains a methylene group attached to two carbonyl groups. The compound is a white crystalline solid that is soluble in polar solvents such as water, ethanol, and acetone. Meldrum's acid has several applications in scientific research, including organic synthesis, medicinal chemistry, and materials science.
Mecanismo De Acción
6-Methylidene-3-propan-2-yloxan-2-one's acid acts as a nucleophile in many organic reactions due to the presence of the methylene group attached to the carbonyl groups. The methylene group is highly acidic, and it can undergo deprotonation in the presence of a strong base. This generates a carbanion, which can then attack electrophiles such as alkyl halides, carbonyl compounds, and imines. The carbonyl groups in 6-Methylidene-3-propan-2-yloxan-2-one's acid can also undergo nucleophilic addition reactions, which can lead to the formation of new carbon-carbon bonds.
Efectos Bioquímicos Y Fisiológicos
6-Methylidene-3-propan-2-yloxan-2-one's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound can inhibit the growth of cancer cells in vitro. 6-Methylidene-3-propan-2-yloxan-2-one's acid has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methylidene-3-propan-2-yloxan-2-one's acid has several advantages for use in lab experiments. The compound is readily available, and it can be synthesized using simple and inexpensive methods. 6-Methylidene-3-propan-2-yloxan-2-one's acid is also stable under a wide range of conditions, and it can be stored for long periods without decomposition. However, 6-Methylidene-3-propan-2-yloxan-2-one's acid has some limitations in lab experiments. The compound is highly acidic, and it can react with bases and nucleophiles, which can complicate some reactions. 6-Methylidene-3-propan-2-yloxan-2-one's acid is also sensitive to moisture, and it should be stored in a dry environment to prevent hydrolysis.
Direcciones Futuras
6-Methylidene-3-propan-2-yloxan-2-one's acid has several potential future directions for research. One area of interest is the development of new synthetic methods using 6-Methylidene-3-propan-2-yloxan-2-one's acid as a building block. Another area of interest is the application of 6-Methylidene-3-propan-2-yloxan-2-one's acid in materials science, particularly in the synthesis of new polymers and composites. 6-Methylidene-3-propan-2-yloxan-2-one's acid also has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. Overall, 6-Methylidene-3-propan-2-yloxan-2-one's acid is a versatile and promising compound with many potential applications in scientific research.
Métodos De Síntesis
6-Methylidene-3-propan-2-yloxan-2-one's acid can be synthesized using a variety of methods, including the reaction of malonic acid with acetone in the presence of a strong acid catalyst. Another popular method involves the reaction of malonic acid with acetic anhydride and sodium acetate. The final product is obtained by acidification and recrystallization. 6-Methylidene-3-propan-2-yloxan-2-one's acid can also be synthesized using the reaction of malonic acid with ethyl chloroacetate in the presence of sodium ethoxide.
Aplicaciones Científicas De Investigación
6-Methylidene-3-propan-2-yloxan-2-one's acid has several applications in scientific research, including organic synthesis and medicinal chemistry. The compound is used as a versatile building block for the synthesis of complex organic molecules. 6-Methylidene-3-propan-2-yloxan-2-one's acid can be used as a nucleophile in the Michael addition reaction, which is a powerful tool for the synthesis of β-keto esters, β-amino esters, and other related compounds. 6-Methylidene-3-propan-2-yloxan-2-one's acid can also be used as a reagent for the synthesis of cyclic compounds, such as lactones and lactams.
Propiedades
Número CAS |
147120-64-7 |
|---|---|
Nombre del producto |
6-Methylidene-3-propan-2-yloxan-2-one |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
6-methylidene-3-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-5-4-7(3)11-9(8)10/h6,8H,3-5H2,1-2H3 |
Clave InChI |
ZITGLSYHTRWQAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(=C)OC1=O |
SMILES canónico |
CC(C)C1CCC(=C)OC1=O |
Sinónimos |
2H-Pyran-2-one,tetrahydro-6-methylene-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



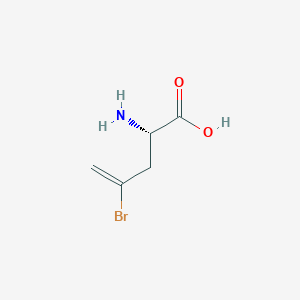
![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)
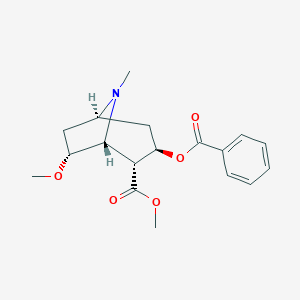
![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)
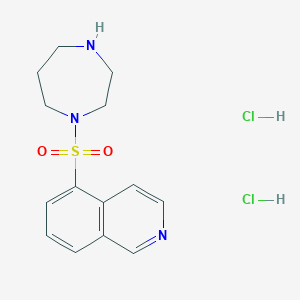
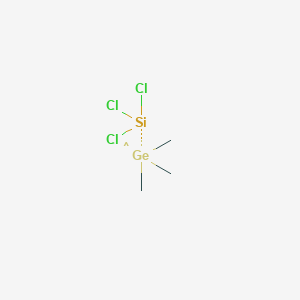
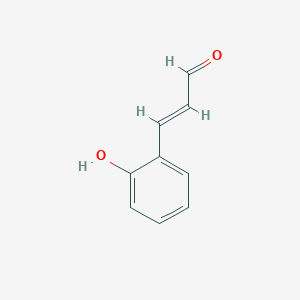
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
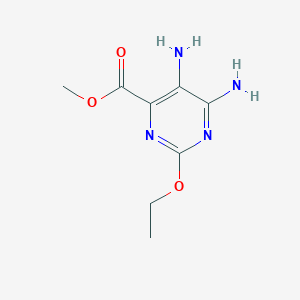
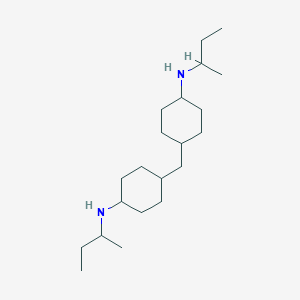
![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
